Cas no 5580-32-5 (Benzeneethanamine, a,2-dimethyl-)
5580-32-5 structure
Product Name:Benzeneethanamine, a,2-dimethyl-
Benzeneethanamine, a,2-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzeneethanamine, a,2-dimethyl-
- 1-(o-tolyl)propan-2-amine
- Benzeneethanamine,α,2-dimethyl-
- 1-Methyl-2-o-tolyl-aethylamin
- 1-methyl-2-o-tolyl-ethylamine
- 1-O-TOLYLPROPAN-2-AMINE
- 2-Amino-1-o-tolyl-propan
- 2-methylamphetamine
- 2-methylphenylisopropylamine
- AC1L3HR7
- AC1Q50AK
- CHEMBL2105361
- CTK6A7137
- Ortetamine
- O-Toylylaminopropane
- SureCN42180
- 2-methyl-amphetamine
- UNII-VF4N11KKKR
- MB01550
- 2-MA
- DTXSID30863569
- AKOS017269682
- Ortetamine [INN]
- (+/-)-O-METHYL-.ALPHA.-METHYLPHENYLETHYLAMINE
- Q7104316
- Ortetamin
- Phenethylamine, o,.alpha.-dimethyl-
- Ortetaminum
- 1-(2-Methylphenyl)-2-propylamin
- Benzeneethanamine, .alpha.,2-dimethyl-
- 1-(2-methylphenyl)propan-2-amine
- EN300-58327
- 1-(2-Tolyl)-2-propylamine
- 1-(2-Methyl-phenyl)-2-amino-propan
- o,alpha-Dimethylphenethylamine
- alpha,alpha-Dimethylphenylethylamine
- Ortetamina
- AKOS000160075
- 2-Propylamine, 1-(2-methylphenyl)-
- AB01006759-01
- Ortetamine[wikipedia]
- VF4N11KKKR
- SCHEMBL42180
- N10867
- 5580-32-5
-
- MDL: MFCD00868779
- Inchi: 1S/C10H15N/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6,9H,7,11H2,1-2H3
- InChI Key: ZEMQBDFHXOOXLY-UHFFFAOYSA-N
- SMILES: NC(C)CC1C=CC=CC=1C
Computed Properties
- Exact Mass: 149.12
- Monoisotopic Mass: 149.12
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 111
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 26A^2
Experimental Properties
- Density: 0.938g/cm3
- Boiling Point: 233.9ºC at 760mmHg
- Flash Point: 100.1ºC
- Refractive Index: 1.525
- LogP: 2.58500
Benzeneethanamine, a,2-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-58327-0.05g |
1-(2-methylphenyl)propan-2-amine |
5580-32-5 | 95% | 0.05g |
$69.0 | 2023-06-08 | |
| Enamine | EN300-58327-0.1g |
1-(2-methylphenyl)propan-2-amine |
5580-32-5 | 95% | 0.1g |
$105.0 | 2023-06-08 | |
| Enamine | EN300-58327-0.25g |
1-(2-methylphenyl)propan-2-amine |
5580-32-5 | 95% | 0.25g |
$149.0 | 2023-06-08 | |
| Enamine | EN300-58327-0.5g |
1-(2-methylphenyl)propan-2-amine |
5580-32-5 | 95% | 0.5g |
$284.0 | 2023-06-08 | |
| Enamine | EN300-58327-1.0g |
1-(2-methylphenyl)propan-2-amine |
5580-32-5 | 95% | 1g |
$385.0 | 2023-06-08 | |
| Enamine | EN300-58327-2.5g |
1-(2-methylphenyl)propan-2-amine |
5580-32-5 | 95% | 2.5g |
$754.0 | 2023-06-08 | |
| Enamine | EN300-58327-5.0g |
1-(2-methylphenyl)propan-2-amine |
5580-32-5 | 95% | 5g |
$1115.0 | 2023-06-08 | |
| Enamine | EN300-58327-10.0g |
1-(2-methylphenyl)propan-2-amine |
5580-32-5 | 95% | 10g |
$1654.0 | 2023-06-08 | |
| A2B Chem LLC | AG20153-2.5g |
Ortetamine |
5580-32-5 | 95% | 2.5g |
$829.00 | 2024-04-19 | |
| A2B Chem LLC | AG20153-5g |
Ortetamine |
5580-32-5 | 95% | 5g |
$1209.00 | 2024-04-19 |
Benzeneethanamine, a,2-dimethyl- Related Literature
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
5580-32-5 (Benzeneethanamine, a,2-dimethyl-) Related Products
- 2954-50-9(1,2,3,4-Tetrahydronaphthalen-2-amine (>80%))
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
CN Supplier
Reagent
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
CN Supplier
Bulk